molecular formula C20H24N4O5S B2693972 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 899733-25-6

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2693972
CAS No.: 899733-25-6
M. Wt: 432.5
InChI Key: VAUXBAPDUWEJSC-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Biological Activity

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-c]pyrazole core with a methoxyphenyl group and a methylpiperidine substituent. Its molecular formula is C20H24N4O4S, and it has a molecular weight of 420.49 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20H24N4O4S
Molecular Weight420.49 g/mol
IUPAC NameThis compound
InChI KeyTBD

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines including:

  • Lung Cancer (A549)
  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)

In these studies, the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (μM)
A54910.5
MCF-78.3
HCT-11612.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, supporting its role as a promising candidate for cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for further research in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors that play roles in cell signaling pathways related to growth and inflammation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.

Case Studies

  • Study on Lung Cancer Cells : A study published in Nature demonstrated that treatment with the compound resulted in a significant reduction in A549 cell viability after 48 hours of exposure .
  • Breast Cancer Investigation : Research highlighted in MDPI revealed that MCF-7 cells treated with the compound showed increased levels of apoptosis markers compared to untreated controls .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-13-7-9-23(10-8-13)20(26)19(25)21-18-16-11-30(27,28)12-17(16)22-24(18)14-3-5-15(29-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXBAPDUWEJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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